molecular formula C18H22F3N3O5 B2895536 (4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid CAS No. 2377004-27-6

(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid

Cat. No.: B2895536
CAS No.: 2377004-27-6
M. Wt: 417.385
InChI Key: ZSTRHIPNFARZAA-WVQGYTBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C18H22F3N3O5 and its molecular weight is 417.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1. Synthesis of Heterocyclic Compounds

Research on heterocyclic compounds, including the preparation and protonation behavior of specific bicyclic and tricyclic systems, reveals insights into their structural properties and reactivity. Studies have shown the synthesis of complex bicyclic and tricyclic systems involving reactions with trifluoroacetic acid, demonstrating the compound's utility in synthesizing novel heterocycles with potential applications in material science and pharmaceutical chemistry (Pool et al., 2004), (Kato et al., 1991).

2. Electrophilic Fluorination of Aromatics

Research has identified effective reagent systems for the electrophilic fluorination of aromatic compounds, utilizing trifluoroacetic acid among other components. This process enables the synthesis of fluoroaromatics under mild conditions, expanding the toolbox for designing fluorinated compounds for pharmaceuticals and agrochemicals (Shamma et al., 1999).

3. Metal Complexes as Non-heme Porphyrin Analogues

The study of iron(II) complexes with macrocyclic ligands offers insights into their potential as non-heme porphyrin analogues. These complexes, investigated for their reactivity and structural properties, highlight the role of trifluoroacetic acid in modulating their behavior, which is crucial for understanding the mimicry of biological systems and designing catalytically active materials (Korendovych et al., 2007).

4. Chiral Resolution and Antibacterial Agents

A study on the chiral resolution of stereomers of newly synthesized antibacterial agents demonstrates the significance of stereochemistry in the medicinal chemistry domain. This research, involving two chiral centers, underscores the critical role of structural analysis in developing effective and selective antibacterial treatments (Ali et al., 2020).

Properties

IUPAC Name

(4E,7R,11S)-7-amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.C2HF3O2/c1-11-10-18-16(21)13(17)7-4-5-9-22-14-8-3-2-6-12(14)15(20)19-11;3-2(4,5)1(6)7/h2-6,8,11,13H,7,9-10,17H2,1H3,(H,18,21)(H,19,20);(H,6,7)/b5-4+;/t11-,13+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTRHIPNFARZAA-WVQGYTBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(CC=CCOC2=CC=CC=C2C(=O)N1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)[C@@H](C/C=C/COC2=CC=CC=C2C(=O)N1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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